Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate

Lipophilicity Octanol-water partition Reference standard

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate (CAS 1803606-21-4, molecular formula C₁₆H₂₄O₃, molecular weight 264.36 g/mol) is an isopropyl ester of 4-(benzyloxy)-2,2-dimethylbutanoic acid. It belongs to the class of benzyloxy-substituted dimethylbutanoate esters and is primarily supplied as a research building block or reference standard for drug impurity analysis.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 1803606-21-4
Cat. No. B1382340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
CAS1803606-21-4
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1
InChIInChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3
InChIKeyMRQKCIQPYZPPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate (CAS 1803606-21-4): Core Identity and Procurement-Relevant Characteristics


Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate (CAS 1803606-21-4, molecular formula C₁₆H₂₄O₃, molecular weight 264.36 g/mol) is an isopropyl ester of 4-(benzyloxy)-2,2-dimethylbutanoic acid. It belongs to the class of benzyloxy-substituted dimethylbutanoate esters and is primarily supplied as a research building block or reference standard for drug impurity analysis . Its structure features a quaternary carbon at the 2-position, a benzyl-protected primary alcohol, and an isopropyl ester, giving it a computed LogP of approximately 3.57 . Standard commercial purity is ≥95%, with batch-specific QC data (NMR, HPLC, GC) provided by vendors .

Why the Isopropyl Ester of 4-(Benzyloxy)-2,2-dimethylbutanoic Acid Cannot Be Casually Replaced by Its Methyl, Ethyl, or Free-Acid Analogs


Close analogs such as methyl 4-(benzyloxy)-2,2-dimethylbutanoate (CAS 823180-17-2), ethyl 4-(benzyloxy)-2,2-dimethylbutanoate (CAS 374077-59-5), and the parent free acid (CAS 1487241-88-2) share the same core scaffold but differ significantly in steric bulk, lipophilicity, and reactivity. The isopropyl ester’s computed LogP is approximately 3.57 [1], compared with a calculated LogP of roughly 1.29 for the free acid [2], translating to a >100-fold difference in octanol–water partition. This directly impacts chromatographic retention, extraction efficiency, and suitability as a non-polar reference standard. Furthermore, Newman's Rule of Six predicts that the isopropyl ester hydrolyzes significantly slower than the methyl or ethyl esters under both acidic and basic conditions due to increased steric hindrance at the carbonyl [3], making it the preferred choice when orthogonal or stepwise deprotection strategies are required. Substituting without accounting for these differences risks failed synthesis, incorrect impurity identification, or irreproducible analytical results.

Head-to-Head and Cross-Study Quantitative Differentiation of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate Against Its Closest Analogs


Computed LogP of 3.57 Confers >100-Fold Higher Lipophilicity Compared to the Free Acid

The isopropyl ester exhibits a computed LogP of 3.57 , whereas the corresponding free acid 4-(benzyloxy)-2,2-dimethylbutanoic acid has a calculated LogP of 1.286 [1]. The difference of 2.28 log units corresponds to an approximately 190-fold higher octanol–water partition coefficient for the ester, making it substantially more suitable for non-polar analytical methods and lipophilic impurity profiling.

Lipophilicity Octanol-water partition Reference standard

Newman's Rule of Six Predicts Slower Hydrolysis of the Isopropyl Ester Relative to the Methyl Ester

Newman's Rule of Six states that the rate of ester hydrolysis is inversely proportional to the number of atoms six bonds away from the attacking nucleophile [1]. The isopropyl ester possesses two additional atoms at this position compared to the methyl ester (two methyl carbons vs. hydrogens), which is predicted to reduce the alkaline hydrolysis rate by a factor of 20 or more based on empirical substituent effects [2]. This steric differentiation enables orthogonal deprotection strategies in multi-step syntheses.

Ester hydrolysis Steric hindrance Selective deprotection

Higher Molecular Weight and Distinct Chromatographic Signature Differentiate the Isopropyl Ester from Lower Alkyl Esters for Impurity Profiling

The molecular weight of the isopropyl ester (264.36 g/mol) differs by +28.05 g/mol from the methyl ester (236.31 g/mol) and +13.03 g/mol from the ethyl ester (251.33 g/mol) . These mass differences are easily resolved by LC-MS or GC-MS, ensuring unambiguous identification in impurity profiling workflows where multiple alkyl ester variants may be present as synthetic by-products [1]. The compound is explicitly marketed as a reference substance for drug impurity analysis [1].

Reference standard Impurity profiling LC-MS

Batch-Certified Purity with Multi-Technique QC (NMR, HPLC, GC) Provides Traceability Not Universally Available for In-Class Analogs

Vendors supply the compound at standard purity of 95% , with optional lot-specific QC reports including NMR, HPLC, and GC data . Some suppliers offer a higher 98% purity grade [1]. In contrast, many listings for the methyl ester (CAS 823180-17-2) provide only an industrial-grade purity of >95% without explicit multi-technique certification . The availability of detailed batch QC for the isopropyl ester reduces the risk of misidentification and ensures reproducibility in regulated analytical or synthetic workflows.

Quality control Batch certification Procurement assurance

Procurement-Validated Application Scenarios Where Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate Provides a Differentiation Advantage


Drug Impurity Reference Standard for RP-HPLC and LC-MS Quantification

The compound's computed LogP of 3.57 ensures strong retention on C18 columns under typical reversed-phase conditions, while its molecular weight of 264.36 g/mol provides a unique MS signal distinct from the methyl and ethyl ester analogs [1]. It is explicitly labeled for use as a drug impurity reference substance by multiple vendors [1], making it suitable for pharmaceutical QC laboratories that require a highly lipophilic, mass-resolved internal standard.

Orthogonal Protecting Group Strategy in Multi-Step Ester-Containing Syntheses

The isopropyl ester is predicted to hydrolyze ≥20× slower than the corresponding methyl ester under alkaline conditions based on Newman's Rule of Six [2]. This steric differentiation allows synthetic chemists to selectively deprotect a less hindered ester (e.g., methyl) while preserving the isopropyl ester for a later deprotection step, enabling orthogonal protecting group strategies in complex molecule synthesis.

Non-Polar Building Block for Medicinal Chemistry Library Synthesis

With a computed LogP of 3.57 , 7 rotatable bonds, and a TPSA of 35.53 Ų , the compound occupies a medicinal chemistry-relevant physicochemical space. It can serve as a versatile scaffold for derivatization (e.g., benzyl deprotection to reveal a primary alcohol, ester hydrolysis to the acid, or amide formation) while providing the enhanced lipophilicity that may be required for targeting hydrophobic binding pockets or improving cell permeability in early-stage drug discovery.

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